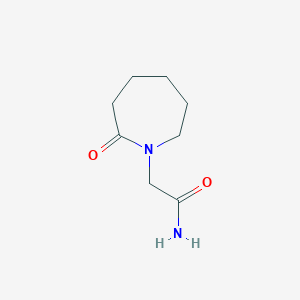

2-(2-Oxoazepan-1-yl)acetamide

Description

Chemical Identity: 2-(2-Oxoazepan-1-yl)acetamide is a seven-membered lactam derivative featuring an azepane (azepan) ring fused with an acetamide moiety. While the compound’s structural analogs, such as 2-(2-oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9, molecular formula C₆H₁₀N₂O₂, molecular weight 142.16 g/mol), are well-documented in the literature, direct data on the azepane variant (azepan-1-yl vs. For the purpose of this analysis, comparisons will emphasize structurally and functionally related acetamide derivatives.

Properties

CAS No. |

88948-34-9 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(2-oxoazepan-1-yl)acetamide |

InChI |

InChI=1S/C8H14N2O2/c9-7(11)6-10-5-3-1-2-4-8(10)12/h1-6H2,(H2,9,11) |

InChI Key |

GINVVVBYRCSQIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazepan-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction proceeds through the formation of an intermediate, which undergoes thermal cyclization to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2-Oxoazepan-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-Oxoazepan-1-yl)acetic acid, while reduction can produce 2-(2-Hydroxyazepan-1-yl)acetamide.

Scientific Research Applications

2-(2-Oxoazepan-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 2-(2-Oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-oxopyrrolidin-1-yl)acetamide and their pharmacological, synthetic, and functional properties:

Key Comparative Insights :

Structural Modifications and Bioactivity: Ring Size: The pyrrolidinone (5-membered) and azepane (7-membered) rings differ in conformational flexibility and steric effects. Larger rings (e.g., azepane) may alter receptor binding kinetics compared to pyrrolidinone analogs, though direct data is absent in the evidence .

Synthetic Pathways: 2-(2-Oxopyrrolidin-1-yl)acetamide is synthesized via acid-catalyzed N-acylation, while naphthofuran derivatives require multi-step coupling with hydrazines or thiazolidinones .

Safety and Toxicity: 2-(2-Oxopyrrolidin-1-yl)acetamide requires stringent handling (gloves, protective suits) due to skin/eye irritation risks, though acute toxicity data is incomplete .

Biological Activity

2-(2-Oxoazepan-1-yl)acetamide is a chemical compound characterized by a seven-membered cyclic amide structure, specifically an oxoazepane ring, coupled with an acetamide functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₁₃N₃O₂

- Molecular Weight : Approximately 170.21 g/mol

- Structural Features : The compound features an oxoazepane ring, which is known for its diverse chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that 2-(2-Oxoazepan-1-yl)acetamide and its derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, particularly against Gram-positive bacteria due to their ability to interfere with peptidoglycan synthesis.

- Anticancer Properties : Studies have suggested that compounds related to 2-(2-Oxoazepan-1-yl)acetamide may induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity Study

A study investigated the antimicrobial properties of various derivatives of 2-(2-Oxoazepan-1-yl)acetamide against multiple bacterial strains. The results indicated significant inhibitory effects on:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating the potential of these compounds as lead structures for new antibiotics.

Anticancer Activity Research

In vitro studies have demonstrated that certain derivatives can induce apoptosis in human cancer cell lines. For instance, a derivative was tested against MCF-7 breast cancer cells and showed a reduction in cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

Enzyme Inhibition Assay

The inhibitory activity of 2-(2-Oxoazepan-1-yl)acetamide on AChE was evaluated using a colorimetric assay. The IC50 value was determined to be approximately 15 µM, indicating moderate inhibition compared to standard AChE inhibitors like galantamine. This suggests potential applications in treating cognitive disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to 2-(2-Oxoazepan-1-yl)acetamide:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(2-Oxoazepan-1-yl)propanenitrile | Contains a nitrile group | Exhibits different reactivity due to nitrile presence |

| N-(oxolan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide | Contains oxolane and thiophene rings | Enhanced electronic properties due to thiophene |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Pyrrolidine structure with chloroacetyl group | Potentially different biological activity due to chirality |

| 3-Amino-N-(4-fluorobenzyl)-2(3H)-thiazolethione | Thiazole ring presence | Unique interactions due to thiazole's electron-withdrawing nature |

This comparative analysis highlights the diversity in functional groups that can influence the biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.